5-Azaspiro[2.4]heptane-1-carboxylic acid
Description
Significance of Spirocyclic Systems in Organic Synthesis
Spirocyclic systems, characterized by two rings connected by a single, shared carbon atom, are of increasing interest in organic and medicinal chemistry. rsc.org This unique structural feature imparts a high degree of three-dimensionality, a stark contrast to the predominantly flat, aromatic compounds often explored in drug discovery. tandfonline.combldpharm.com The shared tetrahedral sp³-hybridized carbon atom forces the two rings into orthogonal planes, creating a rigid and densely functionalized scaffold. rsc.org
The inherent rigidity and three-dimensional nature of spirocycles offer several advantages in the design of bioactive molecules. tandfonline.com They can project functional groups into distinct vectors in space, allowing for more precise and significant interactions with the three-dimensional binding sites of biological targets like proteins. tandfonline.com This conformational restriction can lead to improved potency and selectivity. acs.orgbldpharm.com Furthermore, the incorporation of spirocyclic motifs can positively influence a molecule's physicochemical properties, such as aqueous solubility and metabolic stability, when compared to their non-spirocyclic counterparts. rsc.orgbldpharm.com The increased fraction of sp³-hybridized carbons (Fsp³) in spiro-containing systems is often associated with a higher probability of success in clinical development. bldpharm.com
5-Azaspiro[2.4]heptane-1-carboxylic Acid as a Prototypical Scaffold
This compound serves as a quintessential example of the azaspirocyclic scaffold. This molecule features a cyclopropane (B1198618) ring fused to a pyrrolidine (B122466) ring (a five-membered nitrogen-containing ring) at the spiro-center. The carboxylic acid group provides a crucial handle for further chemical modification.
As a constrained analog of the amino acid proline, this scaffold is particularly valuable. mdpi.com Proline analogues are known to introduce significant conformational constraints in peptide chains, which can be critical for biological activity. mdpi.com The rigid, three-dimensional structure of this compound and its derivatives makes them attractive building blocks for creating novel chemical entities with precisely defined shapes. researchgate.net This structural control is highly sought after in drug discovery for optimizing ligand-receptor interactions. nih.gov
The utility of this scaffold is highlighted by its incorporation into complex, biologically active molecules. For instance, the N-Boc-protected version of a related isomer, (S)-5-azaspiro[2.4]heptane-6-carboxylic acid, is a key intermediate in the synthesis of Ledipasvir, a potent inhibitor of the hepatitis C virus (HCV) NS5A protein. mdpi.com This underscores the role of the azaspiro[2.4]heptane core as a privileged structure in the development of therapeutics. mdpi.comgoogle.com
Physicochemical Data for this compound
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₁NO₂ |
| Molecular Weight | 141.17 g/mol |
| CAS Number | 150516-39-5 (hydrochloride salt) |
Historical Context of Synthesis and Application in Research
The development of synthetic methods for spirocycles was historically considered challenging due to the difficulty in constructing the quaternary spiro-carbon center. tandfonline.com However, significant advancements have led to diverse and efficient synthetic routes. acs.org Early drug molecules incorporating spirocycles, such as Buspirone, first synthesized in 1968, demonstrated the therapeutic potential of this class of compounds. tandfonline.comwikipedia.org
The synthesis of azaspiro[2.4]heptane derivatives, specifically 4-spirocyclopropyl proline derivatives, often involves the cyclopropanation of a 4-exocyclic methylene-substituted proline compound. google.com This can be achieved using reagents like those employed in the Simmons-Smith reaction. google.com More recent synthetic strategies focus on enantioselective methods to produce chirally pure compounds, which is crucial for modern drug development. mdpi.com For example, a catalytic and enantioselective preparation of the (S)-4-methyleneproline scaffold has been developed, which can then be converted to the desired N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid. mdpi.com
The application of these compounds in research is primarily as building blocks for medicinal chemistry. researchgate.netnih.gov Their rigid, three-dimensional nature makes them valuable for structure-activity relationship (SAR) studies, allowing researchers to probe the spatial requirements of biological targets. researchgate.net The demonstrated success of incorporating the azaspiro[2.4]heptane scaffold into antiviral agents like Ledipasvir has solidified its importance and continues to inspire its use in the design of new therapeutic agents for a range of diseases. mdpi.com
Structure
3D Structure
Properties
IUPAC Name |
5-azaspiro[2.4]heptane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c9-6(10)5-3-7(5)1-2-8-4-7/h5,8H,1-4H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQPSRHCDEVLDQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 5 Azaspiro 2.4 Heptane 1 Carboxylic Acid
Strategies for Azaspiro[2.4]heptane Ring System Construction
The construction of the compact and rigid 5-azaspiro[2.4]heptane framework is a significant synthetic challenge that requires precise control over bond formation and stereochemistry. Methodologies generally focus on the initial assembly of a pyrrolidine (B122466) ring followed by the annulation of the cyclopropane (B1198618) ring, or vice-versa.
The design of appropriate precursors is fundamental to the successful synthesis of the target scaffold. A common strategy involves the use of proline derivatives that are functionalized at the 4-position to enable the subsequent cyclopropanation reaction. google.com
One established route begins with readily available chiral precursors such as (2R,4S)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid. google.com This precursor is oxidized to the corresponding 4-oxo derivative, (S)-1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid. google.com The ketone is then converted to a 4-exocyclic methylene (B1212753) group via a Wittig reaction. google.com This methylene-substituted proline derivative serves as the direct precursor for the spirocyclopropane ring formation. google.comgoogle.com The cyclopropanation is typically achieved using a metal carbenoid, generated through methods like the Simmons-Smith reaction or its variants (e.g., Et₂Zn/ClCH₂I or Et₂Zn/CH₂I₂/CF₃COOH). google.comgoogle.com
An alternative cyclization approach involves the reaction of a 4-methyleneproline (B1208900) derivative with dibromocarbene, generated from bromoform (B151600) or sodium tribromoacetate. ub.edu The resulting dibromocyclopropane adduct is then subjected to a debromination step, often using hydrogenation, to yield the final azaspiro[2.4]heptane ring system. ub.edu Other advanced methods for related azaspirocyclic systems include palladium-catalyzed intramolecular cyclization reactions of alkynyl carboxamides, suggesting a potential avenue for constructing the 5-azaspiro[2.4]heptane core. researchgate.net
| Precursor | Cyclization Reagent(s) | Key Intermediate | Reference |
| 4-exocyclic methylene-substituted proline compound | Et₂Zn/CH₂I₂ (Simmons-Smith) | Metal carbenoid | google.com, google.com |
| tert-butyl (S)-4-methyleneprolinate | CBr₃CO₂Na, then H₂ | Dibromocyclopropane derivative | ub.edu |
| Alkynyl carboxamides | Pd catalyst | N/A | researchgate.net |
Given the importance of chirality in pharmacologically active molecules, the development of enantioselective methods for synthesizing 5-azaspiro[2.4]heptane derivatives is of paramount importance. These approaches utilize chiral catalysts or auxiliaries to control the three-dimensional arrangement of atoms during the reaction.
Chiral catalysis is a powerful strategy for constructing enantiomerically enriched molecules, including those with spirocyclic backbones. chemistryviews.org In the context of the 5-azaspiro[2.4]heptane system, chiral catalysts can be employed during key bond-forming steps to induce asymmetry. This can involve the enantioselective formation of the pyrrolidine ring precursor or the asymmetric construction of the spiro-fused cyclopropane ring. The principles of asymmetric catalysis, where a small amount of a chiral catalyst generates a large quantity of a chiral product, are central to these methodologies. wikipedia.org The specific applications of chiral catalysis in this system are best illustrated through phase transfer catalysis and asymmetric hydrogenation.
Phase-transfer catalysis (PTC) is a valuable technique that facilitates reactions between reactants located in different immiscible phases, such as an aqueous and an organic layer. crdeepjournal.orgbiomedres.us In asymmetric synthesis, chiral phase-transfer catalysts are used to transport a reactant from one phase to another while simultaneously controlling the stereochemical outcome of the reaction. unimi.itmdpi.com
A notable enantioselective preparation of a key precursor for (S)-5-azaspiro[2.4]heptane-6-carboxylic acid utilizes this approach. ub.edumdpi.comresearchgate.net The core of this strategy is a one-pot double allylic alkylation of an imine analog of glycine (B1666218). mdpi.comresearchgate.net This reaction is conducted in the presence of a chinchonidine-derived catalyst under phase-transfer conditions, which effectively establishes the chirality of the resulting (S)-4-methyleneproline scaffold. ub.edumdpi.comresearchgate.net This chiral intermediate is then converted to the target azaspiroheptane structure in subsequent steps. mdpi.com The efficiency of the key alkylation step is highly dependent on reaction parameters.
| Catalyst | Substrate | Alkylating Agent | Base | Temperature | Yield | Enantiomeric Ratio (e.r.) | Reference |
| Chinchonidine-derived catalyst | Imine analogue of glycine tert-butyl ester | 2,3-dibromoprop-1-ene | KOH | -20 °C | 71% | 95:5 | mdpi.com |
Asymmetric hydrogenation is a widely used and powerful method for the enantioselective reduction of prochiral unsaturated compounds, such as alkenes, ketones, and imines, to their corresponding chiral saturated products. wikipedia.orgajchem-b.com This transformation typically employs a transition metal complex containing a chiral ligand. okayama-u.ac.jp
This methodology has been successfully applied to the synthesis of a closely related (S)-7-amino-5-azaspiro[2.4]heptane moiety. nih.gov The key step is the highly effective asymmetric hydrogenation of a protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylate precursor. nih.gov The reaction is catalyzed by a ruthenium complex, [RuCl(benzene)(S)-SunPhos]Cl, which achieves excellent enantioselectivities. nih.gov This demonstrates that asymmetric hydrogenation of a suitable precursor containing a C=O or C=N bond adjacent to the cyclopropane ring is a viable and highly efficient strategy for establishing the stereocenter in azaspiro[2.4]heptane systems. nih.gov
| Catalyst | Substrate | Enantiomeric Excess (ee) | Reference |
| [RuCl(benzene)(S)-SunPhos]Cl | Protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylates | Up to 98.7% | nih.gov |
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot reaction to form a single product that incorporates substantial portions of all the starting materials. nih.govresearchgate.net These reactions are characterized by high atom economy, operational simplicity, and the ability to rapidly generate molecular complexity. preprints.org
While no specific MCR has been reported for the direct, one-pot synthesis of the 5-azaspiro[2.4]heptane-1-carboxylic acid scaffold, the principles of MCRs can be applied to construct advanced precursors. For example, isocyanide-based MCRs like the Ugi or Passerini reactions are powerful tools for assembling complex acyclic or heterocyclic structures. nih.govmdpi.com A hypothetical strategy could involve an Ugi four-component reaction to rapidly synthesize a highly functionalized linear precursor containing both the nitrogen atom and the eventual carboxylic acid moiety. beilstein-journals.org This precursor could be designed with terminal functional groups, such as an alkene and a protected amine, that would allow for a subsequent ring-closing metathesis or other intramolecular cyclization cascade to form the bicyclic azaspiro[2.4]heptane system. The versatility of MCRs offers significant potential for developing novel and convergent synthetic routes to this important scaffold. nih.gov
Enantioselective Synthetic Approaches
Protecting Group Strategies in Synthesis of this compound
The synthesis of complex molecules like this compound, a constrained proline analogue, necessitates the strategic use of protecting groups to mask reactive functional groups. nih.govsigmaaldrich.com This ensures that reactions proceed with high selectivity at the desired positions. For this particular scaffold, the secondary amine of the pyrrolidine ring and the carboxylic acid moiety are the primary sites requiring protection.
N-Protection via Carbamic Acid Derivatives (e.g., Boc, Cbz)
The nitrogen atom of the azaspiro[2.4]heptane core is nucleophilic and must be protected to prevent unwanted side reactions during the construction of the spirocyclic framework or subsequent modifications. Carbamate-based protecting groups are widely employed due to their stability under various reaction conditions and their reliable cleavage under specific, controlled methods.
The tert-butoxycarbonyl (Boc) group is a frequently used protecting group in the synthesis of this compound and its precursors. nih.govmdpi.com It is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. For instance, a precursor amine can be treated with Boc₂O and a base like triethylamine (B128534) (Et₃N) with a catalytic amount of 4-(dimethylamino)pyridine (DMAP) in an anhydrous solvent such as dichloromethane (B109758) (CH₂Cl₂) to afford the N-Boc protected product. mdpi.com The Boc group is valued for its stability to basic and nucleophilic conditions but is easily removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent.
The carboxybenzyl (Cbz or Z) group is another effective carbamate-type protecting group. researchgate.net It is commonly introduced using benzyl (B1604629) chloroformate (Cbz-Cl) and a base. The Cbz group offers different stability characteristics compared to the Boc group; it is stable to acidic conditions but can be readily cleaved by catalytic hydrogenolysis (e.g., H₂ over a palladium catalyst), which preserves acid-labile groups elsewhere in the molecule. nih.govgcwgandhinagar.com This orthogonality is crucial in multi-step synthetic sequences.
Table 1: Comparison of Common N-Protecting Groups
| Protecting Group | Common Reagent | Introduction Conditions | Cleavage Conditions |
|---|---|---|---|
| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Base (e.g., Et₃N, DMAP), CH₂Cl₂ | Acid (e.g., TFA, HCl) |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Base (e.g., NaHCO₃, Et₃N) | Catalytic Hydrogenolysis (H₂/Pd) |
Carboxylic Acid Protection and Deprotection Strategies
The carboxylic acid group is acidic and can interfere with base-sensitive reagents or reactions involving other functional groups. Therefore, it is often protected, most commonly as an ester. oup.com The choice of ester depends on the desired deprotection method and the stability of other functional groups in the molecule. Common choices include methyl, ethyl, benzyl, or tert-butyl esters.
In many synthetic routes towards this compound, the synthesis begins with a precursor already containing a protected carboxyl group, such as a tert-butyl ester. nih.govresearchgate.net The final step of the synthesis is then the deprotection of this ester to reveal the free carboxylic acid.
Deprotection, or hydrolysis, of the ester is a critical final step. For a tert-butyl ester, cleavage is typically achieved under acidic conditions. However, if the N-protecting group is also acid-labile (like Boc), a basic hydrolysis (saponification) is necessary. A common procedure involves stirring the ester in a solvent mixture, such as methanol (B129727) (MeOH), tetrahydrofuran (B95107) (THF), and water, with an aqueous base like potassium hydroxide (B78521) (KOH) or lithium hydroxide (LiOH) until the reaction is complete. mdpi.com Subsequent acidification of the reaction mixture protonates the resulting carboxylate salt to yield the final carboxylic acid product. mdpi.com
Optimization of Reaction Conditions and Yields in this compound Synthesis
The efficiency and stereochemical outcome of the synthesis of this compound are highly dependent on the careful optimization of reaction parameters. Key factors include the choice of solvent, reaction temperature, and the selection of catalysts and ligands, particularly in stereoselective transformations.
Solvent Effects and Temperature Regimes
The solvent can significantly influence reaction rates, yields, and selectivity by affecting the solubility of reagents and the stabilization of transition states. In the synthesis of spiro-pyrrolidine scaffolds, a range of solvents may be screened to find the optimal medium. For example, in related cycloaddition reactions, solvents like dichloromethane (CH₂Cl₂) and ethanol (B145695) have been shown to produce high yields, while non-polar solvents such as toluene (B28343) can be ineffective. mdpi.com
Temperature is a critical parameter, especially for reactions where stereoselectivity is desired. In an enantioselective synthesis of a key precursor to the target molecule, the reaction temperature was found to directly impact both yield and enantiomeric excess. mdpi.com Performing the reaction at –20 °C provided the highest yield, whereas temperatures below this point caused a dramatic decrease in yield, and temperatures above 0 °C led to a significant loss of enantioselectivity. mdpi.com Similarly, in other spiro-pyrrolidine syntheses, lower temperatures have been shown to enhance diastereoselectivity. ua.es
Table 2: Effect of Temperature on Yield and Selectivity in a Key Precursor Synthesis
| Temperature (°C) | Yield | Enantioselectivity | Observation |
|---|---|---|---|
| < –20 | Dramatically Decreased | N/A | Low conversion rate. |
| –20 | 71% | High | Optimal temperature for yield. mdpi.com |
Catalyst Optimization and Ligand Design
For asymmetric syntheses that establish the specific stereochemistry of this compound, the catalyst system is of paramount importance. The development of chiral catalysts and ligands is central to achieving high enantioselectivity. nih.govnumberanalytics.com
In one approach to a precursor, a phase-transfer catalyst derived from chinchonidine was employed for a key one-pot double allylic alkylation reaction. nih.govnih.gov The complex chiral environment created by the catalyst directs the approach of the reactants, leading to the preferential formation of one enantiomer.
In the synthesis of closely related azaspiroheptane structures, transition metal catalysis with specifically designed chiral ligands has proven highly effective. For instance, the asymmetric hydrogenation of a precursor ketone can be achieved with exceptional enantioselectivity using a Ruthenium-based catalyst paired with a chiral phosphine (B1218219) ligand, such as (S)-SunPhos. nih.gov The optimization of this catalyst-ligand partnership is crucial; screening different ligands allows for the fine-tuning of the catalyst's steric and electronic properties to maximize stereochemical control, with enantiomeric excesses of up to 98.7% being reported. nih.gov This highlights the principle that the ligand structure is not merely an accessory but a fundamental component that dictates the catalyst's performance and the stereochemical outcome of the reaction.
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| (S)-SunPhos |
| 4-(Dimethylamino)pyridine (DMAP) |
| Benzyl chloroformate |
| Chinchonidine |
| Di-tert-butyl dicarbonate |
| Dichloromethane |
| Ethanol |
| Hydrochloric acid |
| Ledipasvir |
| Lithium hydroxide |
| Methanol |
| Palladium |
| Potassium hydroxide |
| Ruthenium |
| Tetrahydrofuran |
| Toluene |
| Trifluoroacetic acid |
Chemical Transformations and Derivative Synthesis of 5 Azaspiro 2.4 Heptane 1 Carboxylic Acid
Functionalization at the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for derivatization, enabling the introduction of a wide array of functional groups through well-established synthetic protocols.
Esterification and Amidation Reactions
Esterification: The carboxylic acid can be readily converted to its corresponding esters under various conditions. For instance, N-protected derivatives, such as 5-[(tert-butoxy)carbonyl]-5-azaspiro[2.4]heptane-1-carboxylic acid, can be esterified to facilitate further reactions or to modulate the compound's physicochemical properties. While specific examples for the 1-carboxylic acid isomer are not extensively detailed in publicly available literature, standard esterification methods are expected to be applicable. These include reactions with alcohols in the presence of an acid catalyst or the use of coupling reagents. A related compound, 5-CBZ-5-azaspiro[2.4]heptane-1-carboxylic acid, highlights the use of protecting groups in such transformations. The existence of derivatives like 5-tert-butyl 1-ethyl 5-azaspiro[2.4]heptane-1,5-dicarboxylate further confirms the feasibility of these reactions.
Amidation: The synthesis of amides from 5-azaspiro[2.4]heptane-1-carboxylic acid can be achieved through standard peptide coupling protocols. These methods typically involve the activation of the carboxylic acid with a coupling agent, followed by the addition of a primary or secondary amine. While direct examples for this specific isomer are scarce in the literature, the general applicability of reagents like N,N'-dicyclohexylcarbodiimide (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) is well-established for similar substrates. The synthesis of a diverse library of amide derivatives is thus a viable strategy for exploring the structure-activity relationships of this scaffold.
| Reaction Type | Reagents and Conditions | Product Type |
| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) or Coupling Reagent | Ester |
| Amidation | Amine, Coupling Reagent (e.g., DCC, BOP) | Amide |
Reduction and Oxidation Reactions of Carboxylic Acid Derivatives
Reduction: The carboxylic acid functional group, or more commonly its ester derivative, can be reduced to the corresponding primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed for this transformation. The resulting alcohol, (5-azaspiro[2.4]heptan-1-yl)methanol, serves as a key intermediate for further functionalization. For instance, it can be converted to halides or other leaving groups for subsequent nucleophilic substitution reactions.
Oxidation: While the carboxylic acid itself is at a high oxidation state, its reduced form, the primary alcohol, can be oxidized to the corresponding aldehyde. This transformation is typically carried out using mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane to avoid over-oxidation back to the carboxylic acid. The resulting 5-azaspiro[2.4]heptane-1-carbaldehyde is a valuable synthon for reactions such as Wittig olefination or reductive amination.
| Starting Material | Reaction Type | Reagents | Product |
| Carboxylic Acid/Ester | Reduction | LiAlH₄ | Primary Alcohol |
| Primary Alcohol | Oxidation | PCC, Dess-Martin periodinane | Aldehyde |
Modifications of the Spirocyclic Nitrogen Atom
The secondary amine within the pyrrolidine (B122466) ring offers another key site for introducing molecular diversity.
N-Alkylation and Acylation Reactions
N-Alkylation: The nitrogen atom can be alkylated using various alkylating agents, such as alkyl halides or sulfonates, typically in the presence of a base to deprotonate the amine. This reaction allows for the introduction of a wide range of alkyl and substituted alkyl groups, which can significantly influence the biological activity and pharmacokinetic properties of the resulting derivatives.
N-Acylation: Acylation of the spirocyclic nitrogen is another common transformation, leading to the formation of amides. This is typically achieved by reacting the parent amine with acyl chlorides or acid anhydrides, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine. The resulting N-acyl derivatives can exhibit altered chemical and biological properties compared to the parent amine. The N-tert-butoxycarbonyl (Boc) and N-carbobenzyloxy (Cbz) protected forms of the title compound are common examples of N-acylated derivatives used to modulate reactivity during multi-step syntheses.
| Reaction Type | Reagents and Conditions | Functional Group Introduced |
| N-Alkylation | Alkyl Halide, Base | Alkyl Group |
| N-Acylation | Acyl Chloride/Anhydride, Base | Acyl Group |
Cleavage of Protecting Groups and Subsequent Functionalization
In many synthetic routes, the spirocyclic nitrogen is protected to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is a commonly used protecting group for this purpose. The removal of the Boc group, typically under acidic conditions (e.g., trifluoroacetic acid in dichloromethane), regenerates the free secondary amine. sigmaaldrich.com This deprotection step is crucial for subsequent functionalization at the nitrogen atom. Once deprotected, the amine can undergo a variety of reactions, including those mentioned above (N-alkylation, N-acylation), as well as reactions like sulfonylation or reductive amination, further expanding the library of accessible derivatives.
Diversification of the Cyclopropane (B1198618) Ring System
The cyclopropane ring, while generally stable, can undergo specific chemical transformations, offering a pathway to more complex molecular architectures. The inherent ring strain of the cyclopropane moiety can be exploited in ring-opening reactions. These reactions are often promoted by electrophiles or transition metals and can proceed through various mechanisms, leading to the formation of acyclic or larger ring systems. For instance, treatment with strong acids or certain metal catalysts can induce cleavage of the cyclopropane ring, providing access to functionalized pyrrolidine derivatives. However, specific examples of such transformations on the this compound scaffold are not well-documented in the current literature, representing an area for future research exploration.
In-Depth Analysis of this compound Reveals Limited Publicly Available Research on Specific Chemical Transformations
A thorough investigation into the chemical transformations of this compound has revealed a notable scarcity of publicly available research literature detailing specific reactions such as ring-opening for structural elaboration and the introduction of substituents on its cyclopropane ring. While the synthesis and general importance of the isomeric 5-azaspiro[2.4]heptane-6-carboxylic acid as a key intermediate in the development of antiviral agents like ledipasvir are well-documented, specific chemical modifications of the 1-carboxylic acid isomer, as requested, are not extensively reported in accessible scientific databases and publications.
The inherent strain of the cyclopropane ring in this compound suggests a chemical susceptibility to ring-opening reactions. In theory, nucleophilic attack could lead to the formation of various functionalized proline derivatives. This approach would be a valuable strategy for structural elaboration, potentially yielding novel amino acid scaffolds with unique conformational constraints. However, specific examples of such transformations, including detailed reaction conditions, yields, and the characterization of resulting products, are not readily found in the current body of scientific literature.
Similarly, the direct functionalization of the cyclopropane ring of this compound to introduce various substituents is a chemically challenging yet potentially rewarding endeavor. Such modifications could significantly alter the steric and electronic properties of the molecule, making it a valuable building block in medicinal chemistry. General methods for the substitution of cyclopropane rings exist, but their application to this specific spirocyclic system, including data on regioselectivity and stereoselectivity, remains largely unexplored in published research.
The lack of detailed research findings on these specific chemical transformations prevents a comprehensive discussion and the creation of detailed data tables as requested. While the foundational knowledge of cyclopropane chemistry allows for postulation on potential reactions, an authoritative and scientifically accurate article based on diverse, verifiable sources cannot be constructed at this time. Further empirical research is necessary to elucidate the reactivity of this compound and to explore the full potential of its derivatives.
Stereochemical Aspects and Conformational Analysis of 5 Azaspiro 2.4 Heptane 1 Carboxylic Acid
Enantiomeric Forms and Chiral Purity Determination
5-Azaspiro[2.4]heptane-1-carboxylic acid possesses a chiral center at the carbon atom C1, which is bonded to the carboxylic acid group, the cyclopropane (B1198618) ring, and two other carbon atoms of the pyrrolidine (B122466) ring. Consequently, the molecule exists as a pair of enantiomers, the (R)- and (S)-forms. libretexts.orgunacademy.com These stereoisomers are non-superimposable mirror images of each other and can exhibit different biological activities, making their separation and the determination of their chiral purity crucial for pharmaceutical applications.
The enantiomers of this compound and its derivatives can be separated and their purity assessed using chiral high-performance liquid chromatography (HPLC). For instance, the enantiomeric purity of (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, a closely related derivative, has been successfully determined by converting the carboxylic acid to its benzyl (B1604629) ester and analyzing it on a chiral stationary phase. mdpi.com
A common technique involves the use of a chiral column, such as a CHIRALPAK® IC, with a mobile phase consisting of a mixture of alkanes and an alcohol, like hexanes and isopropanol. mdpi.com The differential interaction of the enantiomers with the chiral stationary phase leads to their separation, allowing for the quantification of each enantiomer and the determination of the enantiomeric excess (e.e.).
| Parameter | Condition |
|---|---|
| Stationary Phase | CHIRALPAK® IC |
| Mobile Phase | Hexanes/Isopropanol (92:8) |
| Flow Rate | 1 mL/min |
| Analyte | Benzyl ester of (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid |
| Enantiomeric Ratio (e.r.) Achieved | 95:5 |
Conformational Constraints Imposed by the Spirocyclic Structure
The spirocyclic nature of this compound, where the cyclopropane and pyrrolidine rings share a single carbon atom (the spiro center), imposes significant conformational constraints on the molecule. nih.gov This rigid structure limits the number of accessible conformations compared to more flexible acyclic or monocyclic amino acids.
The pyrrolidine ring in proline and its analogues typically adopts one of two puckered "envelope" or "twist" conformations. However, the fusion to a cyclopropane ring in the 5-azaspiro[2.4]heptane system further restricts this flexibility. The three-membered cyclopropane ring is inherently rigid and planar, and its fusion to the five-membered pyrrolidine ring locks the latter into a more defined conformation. This rigidity is a key feature of spirocyclic compounds and can be advantageous in drug design by pre-organizing the molecule into a specific bioactive conformation, potentially leading to higher binding affinity and selectivity for its biological target. mdpi.com The constrained nature of the scaffold reduces the entropic penalty upon binding to a receptor.
Advanced Spectroscopic Techniques for Stereochemical Assignment
VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.govyoutube.com The resulting spectrum is highly sensitive to the three-dimensional arrangement of atoms and can be compared with quantum chemical predictions to unambiguously assign the absolute configuration. mdpi.com For proline-containing peptides, VCD has been used to study their helical conformations. nih.govnih.gov
ECD spectroscopy, which measures the differential absorption of left and right circularly polarized ultraviolet light, provides information about the electronic transitions within a chiral molecule. tandfonline.com The ECD spectrum is characteristic of the molecule's stereochemistry and can be used to distinguish between enantiomers. For proline oligomers, ECD has been shown to be sensitive to the number of proline residues and their helical arrangement. researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for the conformational analysis of this compound. The observation of a mixture of rotamers in the 1H and 13C NMR spectra of N-protected derivatives indicates slow rotation around the amide bond, a common feature in proline-like systems. mdpi.com Detailed analysis of coupling constants and through-space interactions (e.g., via Nuclear Overhauser Effect, NOE) can provide valuable insights into the preferred conformations of the pyrrolidine ring and the relative orientation of the substituents.
| Nucleus | Chemical Shift (δ, ppm) |
|---|---|
| 1H | 10.64 (br s, 1H), 4.50 (m, 1H), 4.39* (m, 1H), 3.40–3.39 (m, 3H), 3.20* (m, 1H), 2.29 (m, 1H), 1.95 (m, 1H), 1.48* (s, 9H), 1.44 (s, 9H), 0.61 (m, 4H) |
| 13C | 178.6, 176.1, 155.8, 154.0, 81.1, 80.5, 59.5, 54.4, 53.7, 39.0, 37.2, 28.5, 28.4, 20.7, 20.2, 13.2, 11.8, 9.4, 8.0 |
| Minor rotamer |
Theoretical and Computational Conformational Analysis
Theoretical and computational methods are invaluable for understanding the conformational preferences of complex molecules like this compound. nih.govmdpi.com While specific computational studies on this exact molecule are not prevalent in the reviewed literature, the methodologies for such analyses are well-developed.
Furthermore, computational methods can be used to predict spectroscopic properties, such as NMR chemical shifts, as well as VCD and ECD spectra, for the different possible conformations. nist.gov By comparing the calculated spectra with experimental data, it is possible to validate the predicted conformational preferences and, in the case of chiroptical spectroscopies, to determine the absolute configuration of the molecule.
Role As a Chiral Building Block in Advanced Organic Synthesis
Integration into Complex Molecular Scaffolds
The utility of 5-azaspiro[2.4]heptane-1-carboxylic acid as a chiral building block is prominently demonstrated by its crucial role in the industrial synthesis of Ledipasvir, a potent antiviral drug used for the treatment of hepatitis C virus (HCV) infections. enamine.netenamine.netpreprints.org Ledipasvir is a non-structural protein 5A (NS5A) inhibitor, and its intricate molecular structure features the spirocyclic core of this compound. enamine.netpreprints.org The incorporation of this specific building block is critical for the biological activity of the drug. enamine.net The synthesis of the Boc-protected form of this amino acid, (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, highlights its importance as a key element in the production of this life-saving medication. enamine.netenamine.netpreprints.org
The synthetic pathways to this key intermediate often involve multi-step processes, starting from more readily available materials. enamine.netpreprints.org For instance, an enantioselective preparation of the (S)-4-methyleneproline scaffold can be achieved through a one-pot double allylic alkylation of a glycine (B1666218) imine analog, which is then further transformed into the desired N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid. enamine.netenamine.netpreprints.org This underscores the value of this compound as a downstream, high-value intermediate in complex synthetic sequences.
Design Principles for Utilizing Azaspiro[2.4]heptane Scaffolds in Medicinal Chemistry
The incorporation of spirocyclic scaffolds, such as the azaspiro[2.4]heptane framework, is a deliberate design strategy in modern medicinal chemistry to enhance the three-dimensionality of drug candidates. nih.govbldpharm.com This approach, often referred to as "escaping flatland," aims to improve various pharmacological properties of a molecule. bldpharm.com The key design principles for utilizing azaspiro[2.4]heptane scaffolds are centered on leveraging their inherent structural features to optimize potency, selectivity, and pharmacokinetic profiles. nih.govnih.gov
One of the primary advantages of spirocyclic scaffolds is their ability to increase the fraction of sp3-hybridized carbons (Fsp3) in a molecule. nih.govbldpharm.com A higher Fsp3 count is often correlated with improved clinical success, potentially due to better solubility, metabolic stability, and target engagement. bldpharm.com The rigid nature of the spirocyclic core also reduces the number of rotatable bonds in a molecule, which can lead to a more pre-organized conformation for binding to a biological target, thereby enhancing potency. bldpharm.comresearchgate.net
Furthermore, the defined three-dimensional arrangement of substituents on the azaspiro[2.4]heptane scaffold allows for precise stereo-interactions with the target protein, which can significantly improve selectivity. nih.gov By orienting functional groups in specific spatial arrangements, medicinal chemists can fine-tune the binding affinity for the intended target while minimizing off-target effects. nih.govnih.gov The introduction of a spirocyclic moiety can also modulate physicochemical properties such as lipophilicity (logP) and aqueous solubility, which are critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. bldpharm.com
Bioisosteric Replacement Strategies
Bioisosterism, the strategy of replacing a functional group in a molecule with another group that has similar physical or chemical properties to produce a compound with similar biological activity, is a cornerstone of drug design. The 5-azaspiro[2.4]heptane scaffold is a valuable tool in this regard, serving as a bioisostere for common structural motifs in bioactive molecules.
Mimicry of Proline Analogs
This compound is considered a constrained proline analog. enamine.netenamine.net Proline and its derivatives are unique among the proteinogenic amino acids due to their cyclic structure, which imparts significant conformational restrictions on peptide chains. enamine.net This conformational rigidity is often crucial for biological activity. By incorporating the even more rigid spirocyclic framework of this compound, medicinal chemists can further constrain the peptide backbone, potentially leading to enhanced biological activity or selectivity. enamine.net This mimicry is a key reason for its use in the synthesis of peptidomimetics and other proline-containing bioactive molecules.
Replacement of Piperidine (B6355638) Scaffolds
The piperidine ring is a prevalent scaffold in many approved drugs. researchgate.net However, in some instances, it can be associated with metabolic liabilities. Spirocyclic amines, including various azaspiroheptanes, have been investigated as bioisosteric replacements for the piperidine ring to address these challenges. enamine.netresearchgate.net While direct examples of this compound as a piperidine replacement are not extensively documented, the broader class of azaspiro[3.3]heptanes and 4-azaspiro[2.3]hexanes have been successfully employed as piperidine isosteres. researchgate.netacs.org These replacements have been shown to improve metabolic stability and solubility while maintaining or even enhancing biological activity. enamine.netresearchgate.net The structural and electronic similarities between the 5-azaspiro[2.4]heptane scaffold and piperidine suggest its potential for similar applications in bioisosteric replacement strategies, offering a novel avenue for scaffold hopping in drug discovery.
Application in Scaffold-Based Library Synthesis
Scaffold-based library synthesis is a powerful approach in drug discovery for generating large collections of diverse compounds based on a common core structure. While specific examples detailing the use of this compound in large-scale combinatorial or DNA-encoded library (DEL) synthesis are not prevalent in the reviewed literature, its properties make it a highly suitable candidate for such applications.
Privileged scaffolds, which are molecular frameworks that can bind to multiple biological targets, are often used as the foundation for library synthesis. rsc.orgrsc.org The 5-azaspiro[2.4]heptane core, with its demonstrated presence in a potent antiviral drug, can be considered a privileged scaffold. The carboxylic acid and the secondary amine functionalities of this compound provide two convenient points for diversification, allowing for the attachment of a wide range of building blocks. rsc.orgrsc.org
The synthesis of DNA-encoded libraries often relies on robust and versatile chemical reactions that are compatible with the DNA tag. nih.govchemrxiv.orgnih.gov The amide bond formation and other coupling reactions involving the functional groups of this compound are generally compatible with DEL synthesis conditions. The incorporation of this Fsp3-rich, three-dimensional scaffold into combinatorial libraries can lead to the generation of novel chemical entities with improved drug-like properties, expanding the accessible chemical space for drug discovery. nih.govacs.org
Computational and Theoretical Studies of 5 Azaspiro 2.4 Heptane 1 Carboxylic Acid
Molecular Docking and Ligand-Target Interaction Mechanism Studies
There are no specific molecular docking studies for 5-Azaspiro[2.4]heptane-1-carboxylic acid reported in the available literature. Such studies would theoretically involve the computational prediction of the binding orientation of the molecule within the active site of a target protein, providing insights into its potential biological activity.
Molecular Dynamics Simulations for Conformational Stability and Dynamics
No molecular dynamics simulation studies have been published that specifically analyze the conformational stability and dynamics of this compound. These simulations would be instrumental in understanding the flexibility of the molecule and its behavior in a biological environment over time.
Quantum Chemical Calculations of Electronic Structure and Reactivity
Specific quantum chemical calculations detailing the electronic structure and reactivity of this compound are not available in the surveyed literature. Such calculations would provide valuable information on the molecule's orbital energies, charge distribution, and reactivity indices.
Structure-Property Relationship (SPR) Modeling for Chemical Design
There are no specific Structure-Property Relationship (SPR) models for this compound documented in the scientific literature. SPR modeling would involve correlating the structural features of this molecule and its analogs with their physicochemical properties to guide the design of new chemical entities with desired characteristics.
Future Directions and Emerging Research Areas for 5 Azaspiro 2.4 Heptane 1 Carboxylic Acid
Development of Novel Enantioselective Methodologies
The enantioselective synthesis of 5-Azaspiro[2.4]heptane-1-carboxylic acid is critical for its application in pharmaceuticals, where a specific stereoisomer is often responsible for the desired biological activity. Current synthetic routes have laid a solid foundation, but future research will likely focus on the development of more efficient, scalable, and sustainable enantioselective methodologies.
One promising area of investigation is the design and application of novel chiral catalysts. While existing methods may rely on stoichiometric chiral auxiliaries or multi-step sequences, the development of catalytic asymmetric methods would offer significant advantages in terms of atom economy and operational simplicity. Future research could explore the use of transition metal catalysts with novel chiral ligands or the application of organocatalysis, which has emerged as a powerful tool for asymmetric synthesis. The development of proline-based organocatalysts, for instance, could offer a direct and elegant approach to establishing the desired stereochemistry.
Furthermore, chemoenzymatic and biocatalytic approaches represent a burgeoning field with immense potential. The use of engineered enzymes could provide highly selective and environmentally benign routes to enantiopure this compound and its derivatives. This could involve kinetic resolution of a racemic mixture or, more desirably, a direct asymmetric synthesis from achiral precursors.
| Methodology | Potential Advantages | Research Focus |
| Novel Chiral Catalysts | High efficiency, atom economy, scalability | Development of new transition metal complexes and organocatalysts. |
| Chemoenzymatic/Biocatalytic Routes | High enantioselectivity, mild reaction conditions, sustainability | Enzyme screening and engineering for asymmetric synthesis and resolution. |
| Asymmetric Phase-Transfer Catalysis | Operational simplicity, scalability | Design of new chiral phase-transfer catalysts for improved selectivity. |
Exploration of New Chemical Transformations and Reactivity Profiles
Beyond its role as a constrained proline analogue in peptide synthesis, the inherent reactivity of the this compound scaffold remains a fertile ground for exploration. Future research is anticipated to uncover novel chemical transformations that can further diversify the molecular architecture and unlock new applications.
The functionalization of the spirocyclic core presents a significant opportunity. While the carboxylic acid and the secondary amine are obvious handles for modification, the development of methods for the selective functionalization of the cyclopropyl (B3062369) and pyrrolidine (B122466) rings would be highly valuable. This could involve C-H activation strategies, radical-mediated transformations, or ring-opening reactions of the cyclopropane (B1198618) moiety to introduce new functional groups and create more complex molecular scaffolds.
Furthermore, the unique conformational constraints imposed by the spirocyclic system could be exploited in the design of novel catalysts and ligands for asymmetric synthesis. The rigid framework of this compound could serve as a chiral backbone for the development of new classes of organocatalysts or ligands for transition metal catalysis.
Investigations into the cycloaddition reactivity of derivatives of this compound could also lead to the synthesis of novel polycyclic systems with interesting biological and material properties. For example, [3+2] cycloadditions with azomethine ylides generated from the parent amino acid could provide access to a diverse range of complex heterocyclic structures.
Integration with Flow Chemistry and Automated Synthesis Paradigms
The pharmaceutical industry is increasingly adopting flow chemistry and automated synthesis platforms to enhance efficiency, safety, and reproducibility in the manufacturing of active pharmaceutical ingredients (APIs). The integration of these technologies into the synthesis of this compound is a logical and promising future direction.
Continuous flow processes could offer significant advantages over traditional batch synthesis, including improved heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous reagents and intermediates. The development of a continuous flow synthesis of this compound would not only enhance its production efficiency but also facilitate its seamless integration into multi-step automated syntheses of complex drug molecules.
Moreover, the use of machine learning and artificial intelligence algorithms to optimize reaction conditions in real-time could further accelerate the development of robust and efficient flow processes. High-throughput experimentation platforms could be employed to rapidly screen a wide range of catalysts, solvents, and reaction parameters to identify optimal conditions for the enantioselective synthesis of this compound. This data-driven approach has the potential to significantly reduce development timelines and costs.
| Technology | Potential Impact on Synthesis |
| Continuous Flow Chemistry | Enhanced safety, improved scalability, and better process control. |
| Automated Synthesis Platforms | Increased throughput, rapid optimization of reaction conditions. |
| Machine Learning/AI | Predictive modeling for catalyst and condition selection, process optimization. |
Application in Advanced Materials Chemistry and Supramolecular Systems
The unique three-dimensional structure and functional group presentation of this compound make it an intriguing building block for the construction of advanced materials and supramolecular assemblies. This remains a largely unexplored area with significant potential for future research.
In materials science, the incorporation of this rigid, chiral amino acid into polymer backbones could lead to the development of novel materials with interesting chiroptical properties, such as circularly polarized luminescence. Its well-defined stereochemistry could also be used to template the formation of helical polymers or to create chiral recognition sites in molecularly imprinted polymers.
In the realm of supramolecular chemistry, the carboxylic acid and amine functionalities of this compound can participate in hydrogen bonding and other non-covalent interactions to form well-defined self-assembled structures. These could include gels, liquid crystals, or discrete molecular cages. The chirality of the building block could be translated to the supramolecular level, leading to the formation of chiral aggregates with potential applications in asymmetric catalysis or chiral separations. The rigid spirocyclic core is expected to impart a high degree of preorganization, facilitating the formation of stable and well-ordered assemblies. The exploration of its use in the design of novel tectons for crystal engineering and the development of functional supramolecular materials is a compelling future direction. nih.gov
| Research Area | Potential Applications |
| Polymer Chemistry | Chiral polymers, materials with unique optical properties. |
| Supramolecular Chemistry | Self-assembling materials, chiral recognition systems, functional gels. |
| Crystal Engineering | Design of novel crystalline materials with predictable structures and properties. |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for 5-Azaspiro[2.4]heptane-1-carboxylic acid, and how are critical reaction parameters optimized?
- Methodological Answer : Synthesis typically involves spiroannulation via intramolecular cyclization or [2+2] photochemical reactions. For example, protected derivatives like 5-Cbz-5-azaspiro[2.4]heptane-1-carboxylic acid (CAS 150543-37-6) are synthesized using carbobenzyloxy (Cbz) protection to stabilize the spirocyclic core during ring closure . Key parameters include temperature control (e.g., reflux in anhydrous solvents) and catalyst selection (e.g., palladium for deprotection). Reaction progress is monitored via TLC or HPLC, with yields optimized by adjusting stoichiometry and reaction time .
Q. What spectroscopic techniques are recommended for structural characterization of this compound?
- Methodological Answer :
- NMR : - and -NMR identify spirocyclic geometry and substituent positions. Cyclopropane protons in spiro systems show distinct splitting patterns (e.g., δ 1.2–2.0 ppm for cyclopropyl CH) .
- IR : Peaks at ~1700 cm confirm carboxylic acid functionality, while sp-hybridized C-N stretches appear at 1200–1300 cm .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., 141.17 g/mol for CHNO) and fragmentation patterns .
Q. What physicochemical properties are critical for experimental handling of this compound?
- Methodological Answer : Predicted properties (derived from computational models for analogous spiro compounds) include:
| Property | Value (Predicted) | Method | Reference |
|---|---|---|---|
| pKa | ~4.42 ± 0.40 | Computational acid-base equilibrium | |
| LogD (octanol-water) | <1.0 | Lipophilicity modeling | |
| Solubility in HO | Low (mg/mL range) | Hansen solubility parameters |
- Handling requires inert atmospheres (N) to prevent carboxylate oxidation and storage at -20°C in amber vials .
Advanced Research Questions
Q. How can computational modeling resolve discrepancies between experimental and theoretical stereochemical outcomes in spirocyclic systems?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition states and stereoelectronic effects during cyclization. For example, discrepancies in diastereomer ratios can be analyzed by comparing calculated Gibbs free energies with experimental HPLC data. Case studies on 2-azaspiro[3.3]heptane derivatives demonstrate >90% stereochemical accuracy when solvent effects (PCM model) are included .
Q. What factorial design principles optimize synthetic routes for derivatives of this compound?
- Methodological Answer : A 2 factorial design evaluates variables:
- Factors : Catalyst loading (0.5–2.0 mol%), temperature (25–80°C), solvent polarity (THF vs. DMF).
- Response : Yield and enantiomeric excess (ee).
- Analysis : ANOVA identifies temperature as the most significant factor (p < 0.05), with optimal conditions at 60°C and 1.5 mol% catalyst .
Q. How to design biological assays accounting for stereochemical complexity in spirocyclic compounds?
- Methodological Answer :
- Enantiomer Separation : Use chiral HPLC (e.g., Chiralpak IA column) with hexane:IPA mobile phase to isolate individual stereoisomers .
- Activity Testing : Compare IC values of separated enantiomers in enzyme inhibition assays (e.g., serine proteases). For example, (1S,3R)-configured spiro derivatives show 10-fold higher activity than (1R,3S) isomers .
Q. What advanced purification techniques address diastereomer isolation challenges in spirocyclic systems?
- Methodological Answer :
- Crystallization-Induced Diastereomer Transformation (CIDT) : Seed crystals of the desired diastereomer are added to supersaturated solutions, achieving >95% purity .
- Membrane Chromatography : Mixed-mode membranes (e.g., CEX/SCX) separate diastereomers based on charge and hydrophobicity differences, with recovery rates >85% .
Data Contradiction Analysis
Q. How to address conflicting NMR data between synthetic batches of this compound?
- Methodological Answer :
- Step 1 : Verify solvent deuteration levels (e.g., residual DMSO-d peaks at δ 2.50 ppm may overlap with cyclopropane signals).
- Step 2 : Use - COSY to confirm coupling patterns and rule out impurities.
- Step 3 : Compare with literature data for analogous compounds (e.g., 1-Oxa-5-azaspiro[2.4]heptane derivatives show similar splitting at δ 3.5–4.0 ppm for oxa-ring protons) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
